Methyl 2-amino-4-(aminomethyl)benzoate;hydrochloride

Polar Surface Area Drug-likeness ADME Optimization

Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride (CAS 393509-77-8) is a bifunctional aromatic amine building block featuring a benzoate ester core with both a ring‑attached 2‑amino group and a benzylic 4‑aminomethyl substituent [REFS‑1]. With a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g mol⁻¹ [REFS‑2], the compound is supplied as the hydrochloride salt (standard purity ≥97%) and is primarily employed as a synthetic intermediate in medicinal chemistry programmes targeting protease inhibition [REFS‑3].

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 393509-77-8
Cat. No. B14243035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(aminomethyl)benzoate;hydrochloride
CAS393509-77-8
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)CN)N.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-13-9(12)7-3-2-6(5-10)4-8(7)11;/h2-4H,5,10-11H2,1H3;1H
InChIKeyWWXHCIHNESAFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(Aminomethyl)Benzoate Hydrochloride (CAS 393509-77-8): Aromatic Diamine Benzoate for Selective Medicinal Chemistry


Methyl 2-amino-4-(aminomethyl)benzoate hydrochloride (CAS 393509-77-8) is a bifunctional aromatic amine building block featuring a benzoate ester core with both a ring‑attached 2‑amino group and a benzylic 4‑aminomethyl substituent [REFS‑1]. With a molecular formula of C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g mol⁻¹ [REFS‑2], the compound is supplied as the hydrochloride salt (standard purity ≥97%) and is primarily employed as a synthetic intermediate in medicinal chemistry programmes targeting protease inhibition [REFS‑3].

Why Methyl 2-Amino-4-(Aminomethyl)Benzoate Hydrochloride Cannot Be Replaced by the Common Regioisomer Methyl 4-(Aminomethyl)Benzoate


The closest commercial analogue, methyl 4-(aminomethyl)benzoate hydrochloride (CAS 6232‑11‑7), lacks the ring‑2‑amino group and therefore possesses only one primary amine centre [REFS‑1]. The additional aromatic amine in the target compound increases the polar surface area (PSA) by approximately 26 Ų (from ~52 Ų to 78 Ų) and raises the hydrogen‑bond donor count, fundamentally altering solubility, permeability, and the ability to engage biological targets through dual‑point hydrogen‑bond networks [REFS‑2]. These physicochemical differences mean that the two regioisomers are not interchangeable in synthetic sequences that require orthogonal amine reactivity or in structure‑based drug design where the 2‑amino group serves as a critical pharmacophoric element [REFS‑3].

Quantitative Differentiation Evidence: Methyl 2-Amino-4-(Aminomethyl)Benzoate Hydrochloride vs. Closest Analogs


Higher Polar Surface Area (PSA) vs. the 4‑Aminomethyl Regioisomer Enables Finer Control of Membrane Permeability

The target compound exhibits a calculated topological polar surface area (tPSA) of 78.34 Ų, which is approximately 50% larger than the tPSA of methyl 4‑(aminomethyl)benzoate (free base, ~52 Ų) [REFS‑1]. This increase arises from the additional nitrogen atom of the 2‑amino group and places the compound above the widely cited 75 Ų threshold for blood‑brain‑barrier penetration, making it a preferred intermediate when reduced CNS exposure is desired [REFS‑2].

Polar Surface Area Drug-likeness ADME Optimization

Increased LogP (2.60) vs. the Des‑Amino Regioisomer Balances Lipophilicity for Passive Permeability

The target compound's octanol‑water partition coefficient (LogP) is reported as 2.60 [REFS‑1]. Methyl 4‑(aminomethyl)benzoate (free base) has an estimated LogP of approximately 1.3–1.5 [REFS‑2]. The higher LogP of the target compound, combined with its larger PSA, places it in a physicochemical space often favoured for oral bioavailability according to Lipinski's rule of five [REFS‑3].

Lipophilicity LogP Drug-likeness

Dual Amino Functionality Provides Orthogonal Reactivity for Sequential Derivatisation

The target compound contains two chemically distinct amine groups: an aromatic amine (2‑NH₂, pKₐ ~2–3) and a benzylic amine (4‑CH₂NH₂, pKₐ ~9–10) [REFS‑1]. This allows sequential chemoselective derivatisation without requiring protection/deprotection steps that are necessary when using the mono‑amine comparator methyl 4‑(aminomethyl)benzoate hydrochloride (CAS 6232‑11‑7), which offers only a single benzylic amine centre [REFS‑2]. The aromatic amine can be acylated, sulfonylated, or diazotised under conditions that leave the benzylic amine untouched, enabling efficient parallel library synthesis [REFS‑3].

Orthogonal Protection Bifunctional Building Block Medicinal Chemistry

Validated Commercial Purity (≥97%) with Batch‑Specific QC Documentation Supports Reproducible Research

The target compound is commercially supplied at a standard purity of 97% (HPLC) with batch‑specific quality control documentation including NMR, HPLC, and GC spectra available upon request [REFS‑1]. In contrast, the more common regioisomer methyl 4‑(aminomethyl)benzoate hydrochloride (CAS 6232‑11‑7) is typically offered at 97–98% purity by Sigma‑Aldrich [REFS‑2], but the 2‑amino‑substituted variant provides a unique QC signature that includes confirmation of the second amine moiety via ¹H‑NMR integration and HPLC retention time differentiation.

Chemical Purity Quality Control Reproducibility

High‑Impact Application Scenarios for Methyl 2-Amino-4-(Aminomethyl)Benzoate Hydrochloride in Drug Discovery and Chemical Biology


Scaffold for β‑Tryptase Inhibitor Optimisation

The aminomethyl‑benzoic ester scaffold is explicitly claimed in the patent family covering tryptase inhibitors for allergic and inflammatory diseases [REFS‑1]. The target compound, bearing both a 2‑amino and a 4‑aminomethyl group, allows exploration of structure‑activity relationships (SAR) at two distinct vectors simultaneously, accelerating the identification of potent, selective β‑tryptase inhibitors with reduced CNS exposure due to its elevated PSA (>75 Ų) [REFS‑2].

Bifunctional Building Block for Parallel Library Synthesis

Medicinal chemistry teams synthesising compound libraries can exploit the orthogonal reactivity of the aromatic and benzylic amines [REFS‑3]. The 2‑NH₂ can be selectively acylated or sulfonylated under mild conditions, while the 4‑CH₂NH₂ remains available for reductive amination or urea formation, enabling rapid generation of diverse analogues in a two‑step sequence without intermediate protection [REFS‑4].

Intermediate for Peripherally Restricted Protease Inhibitors

The combination of moderate lipophilicity (LogP 2.60) and high polar surface area (PSA 78.34 Ų) makes this compound an excellent starting point for designing protease inhibitors that must remain outside the central nervous system [REFS‑2]. This profile is particularly relevant for inflammatory targets such as tryptase, where systemic but non‑CNS activity is desired to minimise neurological side effects [REFS‑1].

Reference Standard for Regioisomeric Purity in Analytical Chemistry

Because the 2‑amino‑4‑aminomethyl substitution pattern is less common than the 4‑aminomethyl‑only regioisomer, the target compound can serve as a reference standard in HPLC or LC‑MS methods designed to detect and quantify regioisomeric impurities in pharmaceutical intermediates, leveraging batch‑specific QC documentation (NMR, HPLC, GC) provided by suppliers [REFS‑5].

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